molecular formula C11H11N3 B1274116 N2-Phenylpyridine-2,5-diamine CAS No. 4928-44-3

N2-Phenylpyridine-2,5-diamine

Cat. No.: B1274116
CAS No.: 4928-44-3
M. Wt: 185.22 g/mol
InChI Key: NDNQUJQOJSNZGA-UHFFFAOYSA-N
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Description

N2-Phenylpyridine-2,5-diamine is an organic compound with the molecular formula C11H11N3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and material science.

Scientific Research Applications

N2-Phenylpyridine-2,5-diamine is extensively used in scientific research due to its versatile properties:

Mechanism of Action

N2-Phenylpyridine-2,5-diamine, also known as N2-Phenyl-2,5-pyridinediamine or 2-N-phenylpyridine-2,5-diamine, is a chemical compound with the molecular formula C11H11N3 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Phenylpyridine-2,5-diamine typically involves the reaction of 2,5-diaminopyridine with phenylboronic acid under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N2-Phenylpyridine-2,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyridines .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenylpyridine
  • 2-benzylpyridine
  • 2-benzoylpyridine
  • 2-phenoxypyridine
  • 2-phenylsulfanylpyridine
  • 2-anilinopyridine
  • 2-(naphth-1-yl)pyridine
  • 2-(naphth-2-yl)pyridine

Uniqueness

N2-Phenylpyridine-2,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable coordination complexes with metal ions makes it particularly valuable in catalysis and material science .

Properties

IUPAC Name

2-N-phenylpyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNQUJQOJSNZGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60388477
Record name 2-N-phenylpyridine-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4928-44-3
Record name N2-Phenyl-2,5-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4928-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-N-phenylpyridine-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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